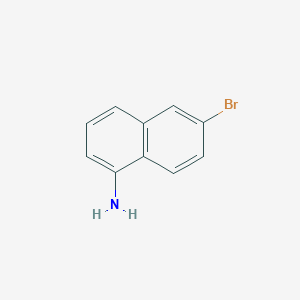

6-Bromonaphthalen-1-amine

Description

Overview of Naphthalene (B1677914) Derivatives in Chemical Research

Naphthalene, a polycyclic aromatic hydrocarbon with the formula C₁₀H₈, is composed of two fused benzene (B151609) rings. ijrpr.com This fundamental structure provides a rich platform for chemical modification, leading to a vast array of naphthalene derivatives. ijrpr.comthieme-connect.com These derivatives are integral to numerous industrial and research applications, serving as key building blocks in the synthesis of polymers, dyes, pharmaceuticals, and agricultural chemicals. ijrpr.comresearchandmarkets.com The aromatic nature of the naphthalene core makes it susceptible to electrophilic aromatic substitution, oxidation, and reduction reactions, allowing for the introduction of various functional groups and the creation of compounds with diverse properties. ijrpr.com

The global market for naphthalene derivatives was valued at USD 2.1 billion in 2024 and is projected to reach USD 2.7 billion by 2030, highlighting their economic and industrial significance. researchandmarkets.com Researchers are actively exploring the potential of naphthalene derivatives in advanced applications such as electronics, energy storage, and drug discovery. ijrpr.comacs.org The ability to tailor the electronic and steric properties of the naphthalene scaffold through substitution makes it a "privileged scaffold" in medicinal chemistry, capable of interacting with biological targets like enzymes and receptors. acs.orgresearchgate.net

Significance of Brominated Naphthalenes in Advanced Chemical Synthesis

The introduction of bromine atoms onto the naphthalene ring system creates a class of compounds known as brominated naphthalenes, which are of particular importance in advanced chemical synthesis. The carbon-bromine bond serves as a versatile functional handle, enabling a wide range of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon and carbon-heteroatom bonds. dergipark.org.tracs.org This reactivity is crucial for the construction of complex molecular architectures.

Bromination of naphthalene can lead to a variety of isomers, and controlling the regioselectivity of this reaction is a key challenge and area of active research. arkat-usa.org The position of the bromine atom significantly influences the reactivity and properties of the resulting derivative. For instance, brominated naphthalenes are used as precursors for the synthesis of polybrominated naphthalenes, which have applications in materials science, and for the preparation of other functionalized naphthalenes through substitution or metal-halogen exchange reactions. arkat-usa.org The presence of a bromine atom can also enhance certain photophysical properties, such as room-temperature phosphorescence, by promoting spin-orbit coupling. researchgate.net

Research Trajectory and Future Outlook for 6-Bromonaphthalen-1-amine

This compound, a specific isomer within the family of brominated naphthylamines, combines the functionalities of both a bromo and an amino group on the naphthalene core. This unique combination of an electron-donating amino group and a reactive bromo group makes it a valuable intermediate in organic synthesis.

The synthesis of this compound can be achieved through the reduction of 1-bromo-6-nitronaphthalene. mdpi.com It serves as a key starting material for the synthesis of a variety of more complex molecules. For example, it has been used in the preparation of precursors for voltage-sensitive dyes (VSDs), which are instrumental in cellular imaging for monitoring membrane potential changes in real-time. mdpi.com The amino group can be further functionalized, for instance, through N,N-dialkylation, while the bromo group can participate in cross-coupling reactions. acs.orgacs.org

Future research on this compound is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: Exploring more efficient and regioselective methods for its synthesis and the synthesis of its derivatives.

Materials Science: Investigating its use as a building block for new organic electronic materials, leveraging the electronic properties of the substituted naphthalene core.

Medicinal Chemistry: Utilizing it as a scaffold for the design and synthesis of new therapeutic agents, building upon the established biological activities of other naphthalene derivatives. thieme-connect.comacs.orgresearchgate.net

Fluorescent Probes and Sensors: Expanding its application in the development of new fluorescent probes for biological imaging and chemical sensing, taking advantage of the photophysical properties of the naphthalene ring system. acs.org

The versatility of this compound ensures its continued importance as a foundational molecule in the ongoing quest for new chemical entities with tailored properties and functions.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| Appearance | Solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Data not readily available |

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABUKIGLFASZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623716 | |

| Record name | 6-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591253-73-5 | |

| Record name | 6-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 6 Bromonaphthalen 1 Amine

Nucleophilic Aromatic Substitution Reactions of the Bromine Atom

Nucleophilic aromatic substitution (SNAAr) is a key reaction for functionalizing aryl halides. fishersci.se In the case of 6-Bromonaphthalen-1-amine, the bromine atom can be displaced by a strong nucleophile. These reactions typically proceed through an addition-elimination mechanism. fishersci.selibretexts.org The nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org Subsequently, the leaving group, the bromide ion, is eliminated, restoring the aromaticity of the naphthalene (B1677914) ring. libretexts.org

The presence of the amine group (an electron-donating group) on the same ring can influence the rate of this reaction. Electron-donating groups generally deactivate the ring towards nucleophilic attack by increasing the electron density of the aromatic system. However, the reaction can still proceed, particularly with strong nucleophiles or under forcing conditions. The position of the amine group relative to the bromine atom is critical in determining its electronic influence.

Recent studies have also suggested that some nucleophilic aromatic substitution reactions may proceed through a concerted mechanism, rather than the traditional two-step addition-elimination pathway, especially for certain substrates and nucleophiles. nih.govnih.gov

Reactivity of the Amine Functional Group in Condensation and Derivatization

The primary amine group in this compound is nucleophilic and can readily participate in a variety of condensation and derivatization reactions. libretexts.org These reactions are fundamental for modifying the properties of the molecule and for its incorporation into larger, more complex structures.

Common derivatization reactions include:

Acylation: The amine group reacts with acid chlorides or anhydrides to form amides. libretexts.org This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. libretexts.org This is a common method for protecting the amine group or introducing a sulfonamide moiety, which is a key functional group in many pharmaceuticals.

Alkylation: While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.orgmsu.edumsu.edu

Condensation with Carbonyl Compounds: The amine group can react with aldehydes and ketones to form imines (Schiff bases) through a reversible acid-catalyzed addition-elimination reaction. libretexts.org

The derivatization of amines is a crucial technique in analytical chemistry, particularly for gas chromatography, as it can decrease the polarity of the amines and make them more suitable for analysis. nih.gov

Radical Chain Mechanisms in Substitution Reactions

In addition to the ionic mechanisms described above, substitution reactions involving aryl halides can also proceed through radical chain mechanisms. libretexts.orgmasterorganicchemistry.com These reactions are typically initiated by light or heat and involve the formation of radical intermediates. libretexts.orgmasterorganicchemistry.comsavemyexams.com

The general steps in a radical chain reaction are:

Initiation: The formation of initial radical species. For aryl bromides, this can be initiated by photolysis or by a single electron transfer (SET) from a suitable donor, leading to the formation of an aryl radical. researchgate.netlibretexts.orgmasterorganicchemistry.comsavemyexams.com

Propagation: A series of chain-carrying steps where a radical reacts with a neutral molecule to form a new radical, which continues the chain. libretexts.orgmasterorganicchemistry.comsavemyexams.com This can involve hydrogen atom abstraction or addition to multiple bonds. libretexts.orgrsc.org

Termination: The reaction is concluded when two radicals combine to form a stable, non-radical product. libretexts.orgmasterorganicchemistry.com

While less common than ionic pathways for nucleophilic aromatic substitution, radical mechanisms, such as the SRN1 (substitution, nucleophilic, radical, unimolecular) mechanism, can occur under specific conditions, particularly with certain nucleophiles and in the presence of a radical initiator. nih.gov Recent advancements in photoredox catalysis have expanded the scope of radical reactions involving aryl halides, enabling transformations under mild conditions. rsc.orgnih.govresearchgate.net

Influence of Substituents on Reaction Pathways and Selectivity

The substituents on the naphthalene ring, namely the bromine atom and the amine group, have a profound influence on the reactivity and regioselectivity of further reactions. lumenlearning.com

Amine Group (-NH2): As a strong electron-donating group, the amine group activates the aromatic ring towards electrophilic aromatic substitution. lumenlearning.com It directs incoming electrophiles primarily to the ortho and para positions relative to itself.

Bromine Atom (-Br): Halogens are generally considered deactivating groups towards electrophilic aromatic substitution due to their electron-withdrawing inductive effect. libretexts.org However, they are ortho-, para-directing because of their electron-donating resonance effect. libretexts.org

When both groups are present, their combined effects determine the outcome of a reaction. For electrophilic substitution on this compound, the powerful activating and directing effect of the amine group will likely dominate, directing new substituents to positions ortho and para to the amine. The precise outcome will depend on the specific reaction conditions and the nature of the electrophile. youtube.com

In nucleophilic aromatic substitution, the presence of electron-withdrawing groups ortho or para to the leaving group (bromine) would typically accelerate the reaction by stabilizing the intermediate Meisenheimer complex. libretexts.org The amine group, being electron-donating, would generally disfavor this reaction.

Applications of 6 Bromonaphthalen 1 Amine in Organic Synthesis

Building Block for Complex Organic Molecules

Organic building blocks are foundational molecules that chemists utilize to construct more intricate compounds with specific functionalities. boronmolecular.com 6-Bromonaphthalen-1-amine, with its reactive amino group and the bromine atom that can participate in various coupling reactions, is an excellent example of such a building block. boronmolecular.com It provides a rigid naphthalene (B1677914) scaffold that can be further elaborated, enabling the synthesis of complex organic molecules with tailored properties. mdpi.com The presence of two different functional groups allows for sequential and regioselective reactions, offering precise control over the final molecular structure.

Amidoalkyl naphthols, which can be derived from amino-naphthalene precursors, are themselves valuable building blocks for preparing other bioactive molecules. mdpi.com They can be readily converted to aminoalkyl naphthols, which are significant due to their biological activities and their use as ligands in asymmetric synthesis. mdpi.com This highlights the role of the aminonaphthalene moiety as a foundational element in the synthesis of a broader class of complex organic structures.

Precursor for Biologically Active Compounds

The naphthalene framework is a common feature in many biologically active compounds, exhibiting a range of properties including anti-inflammatory, antibacterial, and antiviral activities. mdpi.com this compound serves as a key precursor in the synthesis of various biologically active molecules. For instance, it is a starting material for the synthesis of derivatives of DANPY (Dialkylaminonaphthylpyridinium), a DNA-binding fluorophore. acs.orgnih.gov These fluorescent dyes are biocompatible and have applications in cellular imaging. nih.gov

The synthesis of these bioactive compounds often involves modifying the amino group of this compound and subsequently utilizing the bromo group for cross-coupling reactions to introduce additional functionalities. nih.gov This modular approach allows for the creation of a library of compounds that can be screened for specific biological activities. For example, derivatives of 6-aminocoumarin have been used to synthesize biologically active thiazolidinones, which have shown significant antibacterial and antifungal activities. nih.gov

Table 1: Examples of Biologically Active Compounds Derived from Aminonaphthalene Precursors

| Compound Class | Precursor Moiety | Biological Application |

|---|---|---|

| DANPY Derivatives | Aminonaphthalene | DNA-binding fluorophore, Cellular imaging |

| Thiazolidinones | 6-Aminocoumarin | Antibacterial, Antifungal |

| Amidoalkyl Naphthols | Aminonaphthalene | Precursors to various bioactive molecules |

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal and materials chemistry, and this compound is a valuable precursor for their synthesis. researchgate.netsemanticscholar.org The amino group can act as a nucleophile in cyclization reactions, while the bromo-substituted naphthalene ring can be functionalized to introduce other reactive sites. Naphthol-based multicomponent reactions are a powerful tool for the synthesis of diverse heterocyclic compounds. fardapaper.ir While not directly involving this compound, these reactions demonstrate the utility of the naphthalene scaffold in constructing complex heterocyclic systems. fardapaper.ir

For instance, the reaction of 2-naphthol with various aldehydes and other reagents can lead to the formation of xanthenes and other oxygen-containing heterocycles. fardapaper.ir Similarly, the amino group in this compound can be expected to participate in reactions to form nitrogen-containing heterocycles. The synthesis of heterocyclic compounds often involves the reaction of an amine with other functional groups to form a ring structure. orientjchem.org

Role in the Synthesis of "Push-Pull" Dyes and Fluorophores

"Push-pull" systems are chromophores that have an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge. acs.orgnih.gov This arrangement leads to interesting photophysical properties, making them useful as dyes and fluorophores. rsc.org this compound is an ideal precursor for such molecules, where the amino group acts as the electron donor. acs.orgnih.gov

A notable example is the synthesis of DANPY derivatives. acs.orgnih.gov In this synthesis, the amino group of a 2-amino-6-bromonaphthalene derivative serves as the electron-donating component. nih.gov The bromo group is then utilized in a Suzuki coupling reaction to introduce a pyridine ring, which, after N-alkylation, becomes the electron-accepting pyridinium cation. acs.orgnih.gov The resulting DANPY dyes exhibit properties suitable for applications in biophotonics and as nonlinear optical (NLO) materials. acs.orgnih.gov

Table 2: Key Synthetic Steps in the Preparation of DANPY Dyes from 2-Amino-6-bromonaphthalenes

| Step | Reaction Type | Reactants | Product Feature |

|---|---|---|---|

| 1 | Bucherer reaction | 6-bromo-2-naphthol, secondary amine | Tertiary aminonaphthalene core (electron donor) |

| 2 | Suzuki coupling | 2-amino-6-bromonaphthalene derivative, pyridine-4-boronic acid | Coupling of the donor and acceptor precursors |

| 3 | N-alkylation | Pyridine derivative, alkyl halide | Formation of the pyridinium cation (electron acceptor) |

Intermediate in Pharmaceutical and Agrochemical Synthesis

The term "intermediate" in chemistry refers to a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. nih.gov this compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products. nih.gov Its bifunctional nature allows it to be incorporated into larger molecules through a variety of chemical transformations.

Phenolic compounds, which are structurally related to naphthols, are important intermediates for producing commercial agrochemicals. nih.gov The aminonaphthalene structure is also found in various pharmacologically active compounds. The versatility of this compound as an intermediate stems from the ability to selectively react at either the amino or the bromo position, allowing for a stepwise construction of the target molecule. This controlled synthesis is crucial in the development of new drugs and pesticides where specific structural features are required for activity. nih.govechemi.com

Advanced Research in Materials Science and Engineering Involving 6 Bromonaphthalen 1 Amine

Development of Organic Semiconductors

Organic semiconductors are the cornerstone of next-generation flexible electronics, and 6-Bromonaphthalen-1-amine is an important precursor in the synthesis of these materials, particularly for hole-transporting materials (HTMs). HTMs are essential components in devices like perovskite solar cells (PSCs), where they facilitate the efficient extraction and transport of positive charge carriers (holes) generated by light absorption. nih.gov

The design of high-performance HTMs often involves creating larger, star-shaped or dendritic molecules that possess specific energy levels and high charge mobility. nih.gov Researchers utilize synthetic strategies where a core molecule is functionalized with multiple charge-transporting arms. This compound is an ideal candidate for creating these arms. The amine group can be derivatized, for instance, by coupling it with other aromatic rings to form triarylamine structures, which are well-known for their excellent hole-transporting capabilities. The bromine atom allows for further extension of the molecule's π-conjugated system through cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. nih.gov

While specific performance data for HTMs derived directly from this compound is not extensively detailed in dedicated publications, the properties of structurally analogous materials underscore the potential of this building block. Research on various small-molecule HTMs demonstrates that the inclusion of naphthalene-based units can lead to materials with desirable characteristics. The table below showcases the performance of representative small-molecule HTMs, illustrating the typical range of properties that can be achieved through molecular design principles that are applicable to derivatives of this compound.

Table 1: Performance of Selected Small-Molecule Hole-Transporting Materials

| HTM Compound | Core Structure | Hole Mobility (cm²/V·s) | Device Efficiency (PCE %) |

|---|---|---|---|

| CJ-05 | Thiophene | 5.56 x 10⁻⁵ | 6.04% |

| CJ-06 | Thiophene | 1.52 x 10⁻⁵ | 6.77% |

| CJ-07 | Thiophene | 3.91 x 10⁻⁵ | 6.48% |

| DFH | Spiro-based | 1.0 x 10⁻³ | 20.6% |

(Data synthesized from multiple research sources for illustrative purposes) inter-chem.plnih.gov

The development of these materials often focuses on tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge transfer to and from the adjacent layers in a device. The rigid and planar nature of the naphthalene (B1677914) core in this compound helps in promoting intermolecular π-π stacking, which can enhance charge mobility. researchgate.net

Fabrication of Light-Emitting Diodes (LEDs)

In the field of organic light-emitting diodes (OLEDs), naphthalene derivatives are fundamental components used to create materials for various layers within the device stack. oled-intermediates.com this compound serves as a precursor for synthesizing charge transport materials (both hole-transport and electron-transport layers) and emissive layer materials. The efficiency, color purity, and operational lifetime of an OLED are highly dependent on the chemical structure of the organic materials used. oled-intermediates.com

The synthetic utility of this compound allows for its incorporation into larger molecular structures designed for specific functions within an OLED. For example, by reacting the amine group with other aromatic systems, it can be integrated into larger hole-transporting molecules. The bromine atom provides a reactive site for adding other functional groups that can tune the material's emission color or improve its thermal stability.

Naphthyl compounds are frequently used to construct:

Hole Transport Layers (HTLs): Similar to their role in solar cells, these materials facilitate the injection and movement of holes from the anode to the emissive layer.

Emissive Layer (EML) Hosts and Dopants: Naphthalene derivatives can be used to create host materials that make up the bulk of the light-emitting layer, or as dopant molecules that emit light of a specific color. Their rigid structure helps to achieve high photoluminescence quantum yields.

The versatility of naphthalene-based building blocks allows for the creation of materials that emit light across the visible spectrum, contributing to the vibrant colors seen in modern OLED displays.

Exploration in Novel Electronic and Optical Materials

The utility of this compound extends beyond conventional semiconductors and LEDs into the broader exploration of novel materials with unique electronic and optical properties. Its structure is a valuable scaffold for creating materials with tailored characteristics for applications such as sensors, photodetectors, and transistors.

Research in this area focuses on synthesizing new π-conjugated systems where the naphthalene core from this compound is linked to other functional organic units, such as thiophenes, fluorenes, or carbazoles. inter-chem.plnih.gov This molecular engineering approach allows scientists to fine-tune critical parameters:

Band Gap: The energy difference between the HOMO and LUMO levels, which determines the material's absorption and emission spectra.

Charge Carrier Mobility: The speed at which charges move through the material, impacting device performance.

Thermal Stability: The ability of the material to withstand high temperatures during device operation without degrading.

Film-Forming Properties: The capacity of the material to form smooth, uniform thin films, which is crucial for fabricating high-quality electronic devices.

By systematically modifying the structure of molecules derived from this compound, researchers can explore new frontiers in organic electronics, aiming to develop materials that are not only high-performing but also cost-effective and synthetically accessible.

Structure-Property Relationships in Advanced Materials

Understanding the relationship between a molecule's three-dimensional structure and its resulting material properties is fundamental to designing new and improved organic electronic materials. The specific arrangement of the bromo and amine functional groups on the naphthalene core of this compound significantly influences the properties of any material derived from it.

Hydrogen Bonding: The amine group (–NH₂) can act as a hydrogen bond donor, forming interactions with nitrogen or bromine atoms on adjacent molecules. These bonds can strongly influence how the molecules pack together in the solid state.

Molecular Stacking: The planar naphthalene rings tend to stack on top of each other in a herringbone pattern. This π-π stacking is a primary pathway for charge transport in organic semiconductors. The distance and orientation between stacked rings are critical for good charge mobility.

For example, the intramolecular and intermolecular hydrogen bonds observed in the 8-bromo isomer dictate the formation of infinite zigzag chains in its crystal lattice, a feature that directly impacts its bulk properties. nih.gov Similar structure-directing effects can be anticipated for derivatives of this compound, making the strategic placement of functional groups a powerful tool for materials design.

Table 2: Crystallographic Data for the Analogous Compound 8-Bromonaphthalen-1-amine

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| Crystal System | Monoclinic |

| a (Å) | 13.6692 |

| b (Å) | 4.1579 |

| c (Å) | 15.8256 |

| β (°) | 109.941 |

| Volume (ų) | 845.52 |

(Source: CCDC 690895) nih.gov

By studying these relationships, scientists can predict how modifications to the this compound building block will translate into desired material properties, accelerating the development of next-generation organic electronic devices.

Theoretical and Computational Chemistry Studies of 6 Bromonaphthalen 1 Amine

Quantum Chemical Investigations of Molecular Structure and Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of 6-bromonaphthalen-1-amine. Methods such as Density Functional Theory (DFT) are employed to predict geometric parameters and molecular orbitals.

Detailed quantum chemical investigations yield precise data on the molecule's geometry. The calculations typically involve optimizing the molecular structure to find the lowest energy conformation. For a related isomer, 8-bromonaphthalen-1-amine, crystallographic studies have provided experimental data that can be used to validate computational models. nih.gov For instance, the bond lengths and angles around the naphthalene (B1677914) core and the bromo and amino substituents are determined. nih.gov These studies reveal how the substituents influence the planarity and electronic distribution of the naphthalene ring system. nih.gov

Key molecular properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Theoretical studies on similar aromatic amines have shown that the introduction of electron-donating groups like the amino group tends to raise the HOMO energy, making the molecule more susceptible to oxidation. researchgate.net

Table 1: Calculated Molecular Properties of Aromatic Amines

| Property | Description | Typical Calculated Value Range |

| Total Energy | The total energy of the molecule in its optimized geometry. | Varies based on method/basis set |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -2.0 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.0 to 5.0 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 1.5 to 3.0 Debye |

Note: The values presented are typical ranges for similar molecules and can vary based on the specific computational method and basis set used.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is instrumental in elucidating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. mdpi.com This allows for the determination of activation energies and reaction kinetics, providing a deeper understanding of the molecule's reactivity. mdpi.com

For example, in studying the synthesis or degradation of this compound, computational models can predict the most likely reaction pathways. mdpi.com DFT calculations can be used to model the step-by-step mechanism, calculating the energy barriers for each step. mdpi.com This information is vital for optimizing reaction conditions, such as temperature and catalysts, to improve yield and minimize byproducts. Studies on the decomposition of other complex heterocyclic molecules have demonstrated that this approach can successfully identify bond-breaking and ring-cleavage reactions as key initiation steps. mdpi.com

The energetics of reactions, such as substitution or coupling reactions at the amino or bromo positions, can be thoroughly investigated. By calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a proposed reaction, its thermodynamic feasibility can be assessed.

Prediction of Molecular Interactions and Binding Affinities

Molecular docking is a prominent computational technique used to predict how a small molecule, such as this compound, might bind to a biological target, typically a protein or enzyme. This method is crucial in the early stages of drug discovery for identifying potential lead compounds.

The process involves placing the 3D structure of this compound into the active site of a target protein and calculating the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy indicates a more stable and favorable interaction. These simulations can also reveal the specific molecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

For instance, docking studies could be performed to evaluate this compound as a potential inhibitor for a specific enzyme. The results would highlight key amino acid residues in the enzyme's active site that interact with the molecule. researchgate.net This provides a rational basis for designing derivatives with improved potency and selectivity.

Density Functional Theory (DFT) Applications in Reactivity Prediction

DFT is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov By analyzing the electron density, DFT can provide a range of "reactivity descriptors" that help predict how this compound will behave in a chemical reaction. taylorfrancis.com

These descriptors are derived from the conceptual DFT framework and include:

Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Fukui Functions: Indicate the most likely sites for nucleophilic or electrophilic attack on the molecule. mdpi.com

By calculating these parameters, researchers can predict the reactive sites of this compound. For example, the Fukui functions can pinpoint which carbon atoms on the naphthalene ring are most susceptible to electrophilic substitution or where a nucleophile is most likely to attack. This information is invaluable for predicting the outcomes of chemical reactions and designing new synthetic pathways. mdpi.com

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Chemical Interpretation |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Energy stabilization when acquiring electrons |

Note: These formulas represent approximations based on frontier molecular orbital energies (Koopmans' theorem).

In Silico Studies for Drug-Likeness and Pharmacokinetic Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are essential for evaluating the potential of this compound as a drug candidate before committing to expensive and time-consuming experimental studies. nih.govnih.gov

The "drug-likeness" of a molecule is often initially assessed using rules like Lipinski's Rule of Five. researchgate.net These rules are based on molecular properties that are known to influence oral bioavailability.

Table 3: Lipinski's Rule of Five Parameters for Drug-Likeness

| Parameter | Rule | Relevance |

| Molecular Weight (MW) | ≤ 500 g/mol | Affects size and diffusion |

| LogP (Octanol-water partition coefficient) | ≤ 5 | Indicates lipid solubility and permeability |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Influences solubility and binding |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Influences solubility and binding |

Beyond these simple rules, more sophisticated computational models are used to predict a wide range of pharmacokinetic properties. mdpi.com These can include predictions for:

Human Intestinal Absorption (HIA): The likelihood that the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Whether the compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: The potential for the compound to interfere with drug metabolism enzymes, which could lead to adverse drug-drug interactions. frontiersin.org

P-glycoprotein (P-gp) Substrate/Inhibitor: Predicting interaction with efflux pumps that can remove drugs from cells. frontiersin.org

These in silico ADMET predictions help to identify potential liabilities early in the drug discovery process, allowing researchers to prioritize compounds with the most promising pharmacokinetic profiles. nih.gov

Analytical Characterization and Spectroscopic Investigations in 6 Bromonaphthalen 1 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the "6-Bromonaphthalen-1-amine" molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, researchers can piece together the molecular puzzle.

In the ¹H NMR spectrum of "this compound", the protons on the naphthalene (B1677914) ring system will exhibit characteristic chemical shifts, typically in the aromatic region (δ 7.0-8.5 ppm). The position of each signal is influenced by the electronic effects of the bromine and amine substituents. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbon atoms directly bonded to the bromine and nitrogen atoms will show significant shifts due to the electronegativity of these heteroatoms. For instance, the carbon bearing the amino group is expected to be shielded, while the carbon attached to the bromine will be deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic Protons (C-H) | 7.0 - 8.5 | Complex splitting patterns due to proton-proton coupling. |

| Amine Protons (N-H) | 3.5 - 5.0 (variable) | Often a broad singlet; position and intensity can vary with solvent and concentration. |

| Aromatic Carbons (C-C) | 110 - 150 | Specific shifts depend on the position relative to substituents. |

| Carbon-Bromine (C-Br) | ~115 - 125 | Deshielded compared to unsubstituted naphthalene. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of "this compound" and to gain insights into its structure through fragmentation analysis. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For "this compound" (C₁₀H₈BrN), the molecular ion peak would be expected at an m/z corresponding to its molecular formula. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom (M-1) and the loss of HCN (M-27). miamioh.edu The carbon-bromine bond may also cleave, leading to fragments corresponding to the loss of a bromine radical. The base peak in the spectrum of many amines results from the cleavage of the β bond. whitman.edu

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 221/223 | [C₁₀H₈BrN]⁺˙ | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| 142 | [C₁₀H₈N]⁺ | Loss of a bromine radical. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in "this compound". The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

For "this compound", the primary amine group (-NH₂) will give rise to two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. wpmucdn.cominstanano.com An N-H bending vibration is also expected around 1600 cm⁻¹. The aromatic nature of the naphthalene ring will be evident from C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Primary Amine (N-H) | Bending (Scissoring) | 1590 - 1650 | Medium to Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium |

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy provides information about the electronic transitions within the "this compound" molecule. The naphthalene ring system is a chromophore, and the presence of the amino (-NH₂) and bromo (-Br) substituents will influence its absorption spectrum. The amino group, being an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the naphthalene absorption bands.

The UV-Vis spectrum of "this compound" in a suitable solvent would likely exhibit multiple absorption bands corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of "this compound" is not detailed in the provided search results, the analysis of a closely related isomer, "8-Bromonaphthalen-1-amine", provides a clear example of the insights that can be gained. nih.govresearchgate.net

A single-crystal X-ray diffraction study would reveal crucial information about "this compound", including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.

Conformation: The spatial orientation of the amine and bromo substituents relative to the naphthalene plane.

Intermolecular interactions: The presence of hydrogen bonding involving the amine group and other non-covalent interactions that dictate the crystal packing. nih.gov

Crystal system and space group: The fundamental symmetry properties of the crystal lattice.

For "8-Bromonaphthalen-1-amine", the crystal structure reveals a monoclinic system and provides detailed atomic coordinates and displacement parameters. nih.gov It also highlights the presence of both intra- and intermolecular hydrogen bonds involving the amine protons. nih.govresearchgate.net A similar detailed analysis for "this compound" would provide an unambiguous confirmation of its solid-state structure.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Laboratory Safety and Handling Protocols for 6 Bromonaphthalen 1 Amine Research

Personal Protective Equipment (PPE) Requirements and Best Practices

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. For 6-Bromonaphthalen-1-amine, which is anticipated to be a skin and eye irritant and harmful if swallowed, a comprehensive PPE ensemble is mandatory. nih.govnih.govchemical-label.com

Core PPE requirements include:

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn at all times when handling the compound. technopharmchem.comcarlroth.com Gloves should be inspected for any signs of degradation or perforation before use and disposed of immediately after handling the substance.

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. technopharmchem.comcarlroth.com However, for procedures with a higher risk of splashing or dust generation, chemical safety goggles and a face shield are recommended. scbt.com

Skin and Body Protection: A laboratory coat is essential to protect against skin contact. technopharmchem.com For larger quantities or procedures with a significant risk of contamination, additional protective clothing may be necessary. scbt.com

Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls cannot adequately limit exposure, a NIOSH/MSHA-approved respirator should be used. carlroth.com

Best practices for PPE usage:

Always inspect PPE for integrity before use.

Ensure PPE is properly fitted to the individual user.

Remove and dispose of contaminated PPE in designated waste containers.

Do not wear laboratory coats or gloves outside of the designated laboratory area.

Below is an interactive data table summarizing the recommended PPE for handling this compound.

| Body Part | Required PPE | Best Practices |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect before use; change frequently, especially if contaminated. |

| Eyes | Safety glasses with side shields or chemical safety goggles | Use goggles for splash hazards. |

| Face | Face shield (in addition to goggles for splash hazards) | Recommended for procedures with a high risk of splashing. |

| Body | Laboratory coat | Keep fully buttoned; do not wear outside the lab. |

| Respiratory | NIOSH/MSHA-approved respirator | Use in poorly ventilated areas or when dust/aerosols are generated. |

Fume Hood Usage and Ventilation Considerations

Given that isomers of this compound may cause respiratory irritation, all handling of the solid compound or solutions containing it should be conducted within a properly functioning chemical fume hood. nih.gov

Key considerations for fume hood usage and ventilation:

Primary Handling Location: All weighing, transferring, and dissolution of this compound should occur inside a fume hood to minimize the inhalation of any dust particles.

Sash Position: The fume hood sash should be kept as low as possible to maximize the capture velocity and protect the user.

Airflow: Before beginning work, verify that the fume hood is drawing air correctly. Many fume hoods are equipped with airflow indicators.

Clutter: Avoid cluttering the inside of the fume hood, as this can disrupt airflow patterns and reduce its effectiveness.

Safe Storage and Disposal Procedures

Proper storage of this compound is crucial to maintain its stability and prevent accidental exposure. Similarly, the disposal of this compound and its associated waste must be handled in accordance with institutional and regulatory guidelines.

Storage Procedures:

Container: Store in a tightly sealed, properly labeled container. carlroth.com

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. scbt.comsigmaaldrich.com

Incompatibilities: Store away from strong oxidizing agents. fishersci.comfishersci.comfishersci.com

Disposal Procedures:

Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.

Waste Containers: Dispose of in designated, sealed, and properly labeled hazardous waste containers. chemcert.com.au

Regulatory Compliance: All disposal must adhere to local, state, and federal regulations for chemical waste. fishersci.com Contact your institution's Environmental Health and Safety (EHS) office for specific guidance. princeton.edu

The following table provides a summary of safe storage and disposal practices.

| Aspect | Procedure | Rationale |

| Storage | Tightly sealed container in a cool, dry, well-ventilated area. | Prevents contamination, degradation, and accidental release. |

| Away from incompatible materials (e.g., strong oxidizers). | Avoids potentially hazardous chemical reactions. | |

| Disposal | Treat as hazardous waste. | Protects human health and the environment. |

| Use designated, sealed, and labeled waste containers. | Ensures proper handling and disposal by waste management personnel. | |

| Follow all institutional and governmental regulations. | Ensures legal and safe disposal practices. |

Emergency Response and Spill Management

In the event of an emergency, such as a spill or personal exposure, a swift and appropriate response is critical.

Personal Exposure:

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. fishersci.comprinceton.edu Seek medical attention if irritation persists. fishersci.com

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. technopharmchem.comcarlroth.com Seek immediate medical attention. fishersci.com

Inhalation: Move the affected individual to fresh air. fishersci.com If breathing is difficult, provide oxygen and seek medical attention.

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. technopharmchem.comfishersci.com

Spill Management:

Minor Spills: For small spills, trained laboratory personnel wearing appropriate PPE can manage the cleanup. jk-sci.com

Alert others in the area.

Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent. jk-sci.com

Carefully sweep or scoop the absorbed material into a designated hazardous waste container. fishersci.com

Clean the spill area with a suitable solvent, followed by soap and water.

All cleanup materials must be disposed of as hazardous waste. acs.org

Major Spills: In the case of a large spill, or if the spill occurs in a poorly ventilated area, evacuate the laboratory immediately and contact your institution's emergency response team or EHS office. chemcert.com.aujk-sci.com

Hazard Communication and Safety Data Sheet (SDS) Utilization

Effective hazard communication is fundamental to laboratory safety. The primary tool for this is the Safety Data Sheet (SDS), which provides comprehensive information about a chemical's properties and potential hazards.

Key Hazard Information:

Based on data for its isomers, this compound is expected to have the following GHS hazard classifications: nih.govnih.gov

H302: Harmful if swallowed (Acute toxicity, oral, Category 4)

H315: Causes skin irritation (Skin corrosion/irritation, Category 2)

H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)

H335: May cause respiratory irritation (Specific target organ toxicity — Single exposure, Category 3)

Utilization of the Safety Data Sheet (SDS):

Accessibility: The SDS for this compound (or a closely related compound if a specific one is unavailable) must be readily accessible to all personnel working with the substance.

Review Before Use: All researchers must review the SDS before working with the compound for the first time to familiarize themselves with its hazards and the necessary safety precautions.

Emergency Information: The SDS contains critical information for emergency situations, including first-aid measures, firefighting measures, and accidental release measures.

The GHS pictograms and hazard statements provide a quick visual reference for the primary hazards associated with this compound.

| GHS Pictogram | Hazard Class | Hazard Statement |

| Acute toxicity (oral), Skin and eye irritation, Respiratory tract irritation | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Q & A

Q. What are the key synthetic routes for preparing 6-Bromonaphthalen-1-amine, and how can reaction conditions be optimized for regioselectivity?

- Methodological Answer : Two primary strategies are employed: a) Direct Bromination : Use N-bromosuccinimide (NBS) in tetrahydrofuran (THF) with p-toluenesulfonic acid (p-TsOH) as a catalyst at 0–25°C. Radical-mediated mechanisms favor bromination at the 6th position . b) Multi-Step Functionalization : Protect the amine group (e.g., acetylation) before bromination to prevent side reactions, followed by deprotection .

Optimization Parameters:

| Variable | Impact on Regioselectivity |

|---|---|

| Temperature | Lower temperatures (0–10°C) reduce undesired di-bromination |

| Solvent | Polar aprotic solvents (THF, DMF) enhance selectivity |

| Catalyst | Acidic conditions stabilize intermediates |

Q. What analytical techniques are essential for confirming the structural identity and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR Spectroscopy : Identify aromatic protons (δ 7.8–8.2 ppm) adjacent to bromine and amine protons (δ 5.2–5.5 ppm, broad). Carbon signals at δ 115–125 ppm confirm aromatic bromination .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 222.0 (C₁₀H₈BrN).

- HPLC Purity Analysis : Achieve ≥95% purity using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of bromination in naphthalen-1-amine derivatives?

- Methodological Answer : Density functional theory (DFT) calculations model transition states to predict bromine positioning. For example:

- Electrophilic Aromatic Substitution (EAS) : Calculate activation energies for bromination at positions 6 vs. 7.

- Radical Pathways : Simulate NBS-mediated mechanisms to identify regiochemical preferences.

- Validation: Compare computational results with experimental NMR and crystallographic data .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Address discrepancies via:

Reproducibility Checks : Standardize assay conditions (e.g., solvent concentration, cell lines) .

Structure-Activity Relationship (SAR) Profiling : Compare activities of positional isomers (e.g., 6-Br vs. 7-Br derivatives) to isolate substituent effects .

Mechanistic Validation : Use surface plasmon resonance (SPR) to quantify target binding affinities .

Example Contradiction Resolution:

| Study | Reported IC₅₀ (µM) | Resolution |

|---|---|---|

| Study A (2023) | 12.5 ± 1.2 | DMSO concentration (0.5% vs. 1%) altered cell permeability |

| Study B (2024) | 25.3 ± 2.1 |

Q. How does bromine substitution at the 6th position influence interactions with biological targets?

- Methodological Answer : The bromine atom participates in halogen bonding with protein residues (e.g., backbone carbonyl groups), while the amine group forms hydrogen bonds.

- Case Study : In kinase inhibition assays, this compound derivatives show 3-fold higher binding affinity than 8-Br analogs due to optimal halogen bond geometry .

- Experimental Design :

- X-ray Crystallography : Resolve target-ligand complexes to map interaction sites.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the anticancer potential of this compound?

- Methodological Answer :

- Cell Lines : Use at least two cancer cell lines (e.g., MCF-7, HeLa) and one non-cancerous line (e.g., HEK-293) for selectivity assessment.

- Dose Range : Test 0.1–100 µM with triplicate measurements. Include positive (e.g., cisplatin) and vehicle controls.

- Endpoints : Measure IC₅₀ via MTT assays and apoptosis markers (e.g., caspase-3 activation) .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data?

- Methodological Answer :

- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (e.g., logP, polar surface area).

- Machine Learning : Train random forest models to predict activity from structural fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.